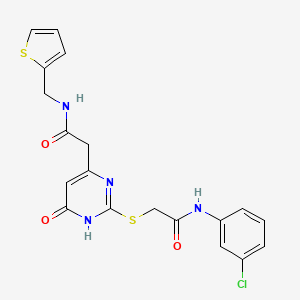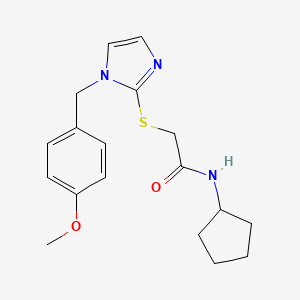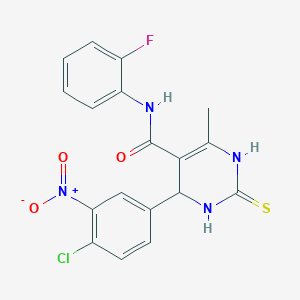
4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H14ClFN4O3S and its molecular weight is 420.84. The purity is usually 95%.
BenchChem offers high-quality 4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Evaluation
A series of compounds related to the specified chemical structure were synthesized and evaluated for their antimicrobial and anticancer potential. Notably, compounds within this family demonstrated significant antimicrobial activity against Escherichia coli and also showed potent anticancer properties against HCT-116, a colon cancer cell line. QSAR studies highlighted the importance of the Balaban index and log P in describing the antimicrobial activity of these synthesized compounds, indicating a potential pathway for developing new therapeutic agents (Sharma et al., 2012).
Novel Biological Agent Synthesis
Further research into the synthesis of new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives has been conducted. These compounds were synthesized through the reaction of N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes. Preliminary evaluations indicated that some of these compounds exhibited significant inhibition on bacterial and fungal growth, suggesting their potential as novel biological agents (Akbari et al., 2008).
Synthesis and Catalysis Optimization
Studies have also focused on optimizing the synthesis process for related compounds. Sodium hydrogen sulfate has been identified as an effective catalyst for the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction. This method provides a non-toxic, cost-effective approach to obtaining products in moderate to high yields, offering a valuable tool for further research and development in this chemical class (Gein et al., 2018).
Antidiabetic Screening
Additionally, novel dihydropyrimidine derivatives have been synthesized and evaluated for their antidiabetic activity using the α-amylase inhibition assay. This research suggests the potential of these compounds in the development of new antidiabetic therapies, expanding the application spectrum of dihydropyrimidine derivatives (Lalpara et al., 2021).
properties
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O3S/c1-9-15(17(25)22-13-5-3-2-4-12(13)20)16(23-18(28)21-9)10-6-7-11(19)14(8-10)24(26)27/h2-8,16H,1H3,(H,22,25)(H2,21,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIIBQKSUSBZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2665659.png)
![Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2665661.png)

![N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide](/img/structure/B2665665.png)
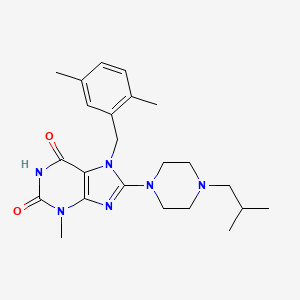
![Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2665667.png)
![2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide](/img/structure/B2665670.png)
![[2-(2-cyano-4-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2665671.png)
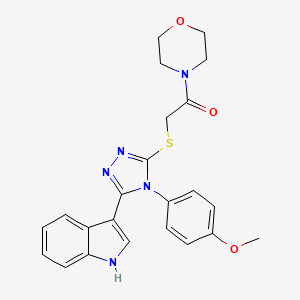
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2665676.png)
![Tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B2665677.png)
